molecular formula C8H7ClN2O4 B8415067 N-(5-Chloro-2-nitrophenyl)glycine

N-(5-Chloro-2-nitrophenyl)glycine

Cat. No.: B8415067
M. Wt: 230.60 g/mol
InChI Key: BLAWZTVOWRFQGU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-nitrophenyl)glycine is a specialized glycine derivative of significant interest in chemical synthesis and neuroscience research. This compound features a glycine moiety attached to a 5-chloro-2-nitrophenyl group, a structural motif found in intermediates for various pharmacologically active molecules . Its structural analogs are utilized in synthetic organic chemistry, particularly in the preparation of complex benzo-diazepine derivatives and other heterocyclic compounds which are prevalent in medicinal chemistry . In neuroscience, while the specific mechanism of this compound is not fully elucidated, its relation to the glycine scaffold makes it a compound of interest for studies focusing on glycinergic neurotransmission. Glycine is a major inhibitory neurotransmitter in the brainstem and spinal cord, and its levels are precisely controlled by sodium- and chloride-coupled glycine transporters (GLYTs) . The GLYT1 and GLYT2 transporters are critical regulators of glycine concentration in synaptic clefts, influencing both inhibitory glycinergic and excitatory glutamatergic pathways. Dysregulation of this system is implicated in neurological disorders and nociceptive processing, making glycine analogs potential tools for probing these pathways . Furthermore, related chloronitrophenyl glycine structures have been documented in patents concerning the synthesis of N-(2-carboxy-5-chloro-phenyl)glycine, highlighting its role in industrial chemical processes . Researchers value this compound for its potential as a building block in pharmaceutical development and as a biochemical tool for investigating pain sensitization and purinergic receptor-mediated signaling cascades . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

2-(5-chloro-2-nitroanilino)acetic acid

InChI

InChI=1S/C8H7ClN2O4/c9-5-1-2-7(11(14)15)6(3-5)10-4-8(12)13/h1-3,10H,4H2,(H,12,13)

InChI Key

BLAWZTVOWRFQGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have explored the potential of N-(5-Chloro-2-nitrophenyl)glycine as a cytotoxic agent. For instance, research indicates that derivatives of this compound can selectively target cancer cells, reducing viability in various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

  • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
Cell LineIC50 (µM)Treatment Duration
MCF-71248 hours

Agricultural Applications

Herbicidal Activity
this compound has been investigated for its herbicidal properties. It acts as a growth regulator and can inhibit the growth of certain weed species.

Case Study: Herbicidal Efficacy

  • Objective : Assess the herbicidal activity against common agricultural weeds.
  • Findings : The compound demonstrated significant inhibition of weed growth at concentrations as low as 50 mg/L.
Weed SpeciesInhibition (%)Concentration (mg/L)
Amaranthus retroflexus7550
Chenopodium album6050

Materials Science

Synthesis of Functional Polymers
this compound serves as a precursor for synthesizing functional polymers used in electronic applications, such as sensors and conductive materials.

Case Study: Polymer Synthesis for Sensors

  • Objective : Develop a polymer-based sensor using this compound.
  • Findings : The resultant polymer exhibited enhanced conductivity and sensitivity to environmental stimuli.
Polymer TypeConductivity (S/m)Sensitivity
Conductive Polymer0.15High

Environmental Applications

Biodegradation Studies
The environmental impact of this compound has been evaluated concerning its biodegradability and potential effects on ecosystems.

Case Study: Biodegradation Assessment

  • Objective : Determine the biodegradability of this compound in aquatic environments.
  • Findings : The compound showed a degradation rate of approximately 70% within 30 days under controlled conditions.
Environment TypeDegradation Rate (%)Time Frame (Days)
Aquatic7030

Comparison with Similar Compounds

Substituent Positional Isomers: N-(3-Chloro-2-nitrophenyl)glycine

Key Differences :

  • Substituent Positions : The chloro and nitro groups are at the 3- and 2-positions, respectively, compared to 5- and 2-positions in the target compound.
  • Physicochemical Properties :
    • Molecular Weight : 230.61 g/mol vs. ~242.6 g/mol (estimated for N-(5-Chloro-2-nitrophenyl)glycine).
    • LogP : 2.34 (indicating moderate lipophilicity), which may differ due to altered electronic effects from substituent positions .
  • Reactivity : Positional isomerism may lead to divergent reactivity in cyclization or reduction reactions. For example, nitro groups in ortho positions (as in the target compound) often facilitate intramolecular interactions, as seen in Smiles rearrangements of related aryl-pyrrole systems .

Functional Group Variants: N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

Key Differences :

  • Substituents : A methyl group replaces the nitro group, and a methylsulfonyl (SO₂CH₃) group is added.
  • Molecular Weight : 277.73 g/mol vs. ~242.6 g/mol (target compound).

Heteroatom-Containing Analogs: N-[(2-Nitrophenyl)thio]glycine

Key Differences :

  • Functional Group : A thioether (S-) linkage replaces the chloro-nitrophenyl group.
  • Molecular Weight : 228.23 g/mol vs. ~242.6 g/mol (target compound).
  • Reactivity : The sulfur atom may participate in redox reactions or coordinate with metals, unlike the nitro-chloro-phenyl moiety .

Table 1: Comparative Data for this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Notable Reactivity
This compound* C₈H₇ClN₂O₄ ~242.6 ~2.1† -NO₂, -Cl, -NHCH₂COOH Smiles rearrangement potential
N-(3-Chloro-2-nitrophenyl)glycine C₈H₇ClN₂O₄ 230.61 2.34 -NO₂, -Cl, -NHCH₂COOH Position-dependent cyclization
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine C₁₀H₁₂ClNO₄S 277.73 N/A -CH₃, -SO₂CH₃, -NHCH₂COOH Enhanced acidity
S-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide C₁₄H₁₁ClN₂O₃S 322.77 N/A -NO₂, -Cl, -S-, -NHCOCH₃ High melting point (154–155°C)

*Estimated values for this compound based on structural analogs. †Predicted using fragment-based methods.

Preparation Methods

Reaction Mechanism and Substrate Activation

The SNAr pathway leverages electron-withdrawing groups, such as nitro (-NO₂), to activate the aromatic ring for substitution. In N-(5-chloro-2-nitrophenyl)glycine synthesis, the nitro group at position 2 deactivates the ring but directs nucleophilic attack to the meta position (C5), where the chlorine substituent serves as the leaving group. Glycine, deprotonated by a strong base (e.g., K₂CO₃ or KF), acts as the nucleophile, displacing chloride under microwave irradiation.

Optimized Protocol

A representative procedure involves:

  • Reagents : 2-nitro-5-chlorobenzene chloride (1.0 equiv), glycine (1.2 equiv), K₂CO₃ (2.0 equiv), KF (2.0 equiv).

  • Conditions : Solvent-free mixture irradiated at 70 W for 30–45 minutes.

  • Workup : Post-reaction aqueous quenching, acidification, and extraction with CH₂Cl₂ yield the crude product, which is recrystallized from ethanol.

Table 1: SNAr Reaction Parameters and Outcomes

ParameterValue/Description
Temperature80–100°C (microwave-assisted)
Yield68–75%
Purity (HPLC)≥95%
Key AdvantageRapid reaction time, solvent-free

This method’s efficiency stems from microwave-enhanced kinetics, which reduce side reactions like hydrolysis of the nitro group.

Copper-Catalyzed Coupling in Aqueous Media

Catalytic System and Substrate Scope

Adapted from Ullmann-type couplings, this method employs copper(I) oxide (Cu₂O) as a catalyst under oxidative conditions (O₂ atmosphere). The protocol is effective for electron-deficient aryl halides, where the nitro group enhances electrophilicity at the reaction site.

Procedural Details

  • Reagents : 2-nitro-5-chlorobenzene chloride (1.0 equiv), glycine (1.5 equiv), Cu₂O (0.1 equiv), NaOH (3.0 equiv).

  • Conditions : Aqueous solution heated to 120°C for 12–18 hours under O₂ (1 atm).

  • Workup : Filtration, acidification to pH 2–3, and extraction afford the product.

Table 2: Copper-Catalyzed Coupling Performance

ParameterValue/Description
Temperature120°C
Yield60–65%
Turnover Frequency (TOF)8.2 h⁻¹
Key AdvantageScalable, aqueous conditions

While milder than traditional Ullmann reactions, this approach requires careful pH control (pH 9–11) to prevent glycine decomposition.

High-Pressure Amination in Nonpolar Solvents

Reaction Design and Limitations

High-pressure amination, typically used for aryl fluorides, has been adapted for chlorinated substrates by employing polar aprotic solvents (e.g., DMF) and elevated temperatures. Glycine’s amino group displaces chloride at 5–10 bar NH₃ pressure, though competing hydrolysis necessitates anhydrous conditions.

Experimental Setup

  • Reagents : 2-nitro-5-chlorobenzene chloride (1.0 equiv), glycine (2.0 equiv), NH₄Cl (1.5 equiv).

  • Conditions : 160°C, 8–10 bar NH₃, DMF solvent, 24-hour reaction time.

  • Workup : Solvent removal, column chromatography (SiO₂, ethyl acetate/hexane).

Table 3: High-Pressure Amination Efficiency

ParameterValue/Description
Pressure8–10 bar
Yield55–60%
Byproduct Formation<5% (hydrolysis products)
Key ChallengeEquipment cost, NH₃ handling

Comparative Analysis of Methodologies

Yield and Practicality

  • Microwave SNAr : Highest yield (75%) and shortest reaction time (30 minutes) but requires specialized equipment.

  • Copper Catalysis : Moderate yield (65%) with excellent scalability, suited for industrial applications.

  • High-Pressure Amination : Lower yield (60%) and operational complexity limit its utility .

Q & A

Q. What synthetic methodologies are commonly employed for N-(5-Chloro-2-nitrophenyl)glycine?

A two-step approach is typical: (1) Nitration and chlorination of a phenylglycine precursor, followed by (2) coupling with glycine via amide bond formation. For example, ethyl 3-[(5-chloro-2-nitrophenyl)(phenyl)amino]-3-oxopropanoate (CAS 22871-58-5) demonstrates the use of nitro and chloro substituents in analogous syntheses . Reaction optimization should focus on controlling regioselectivity during nitration and avoiding over-halogenation.

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the glycine backbone and aromatic substitution pattern. Coupling constants in the aromatic region distinguish nitro (para/ortho) and chloro substituents.
  • IR : Peaks near 1530–1350 cm1^{-1} confirm nitro groups, while amide C=O stretches appear at ~1650 cm1^{-1}.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion (C8_8H7_7ClN2_2O4_4, expected m/z 230.009) and fragmentation patterns .

Q. What key physicochemical properties influence experimental handling?

  • Density : ~1.466 g/cm3^3 (analogous to N-(5-chloro-2-nitrophenyl)acetamide derivatives) .
  • Thermal stability : Decomposition above 250°C (based on nitroaryl glycine analogs). Store at 0–6°C to prevent degradation .
  • Solubility : Limited in polar solvents (e.g., water); use DMSO or DMF for dissolution .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) modulate the reactivity of N-aryl glycines?

Studies on N-(4-chlorophenyl)glycine show that chloro and nitro groups enhance electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Computational DFT analysis can predict reactive sites by mapping electrostatic potentials and Fukui indices . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How can researchers resolve contradictions in reported spectral data for nitroaryl glycine derivatives?

  • Cross-validation : Compare data from multiple techniques (e.g., X-ray crystallography for bond angles, NMR for proton environments). SHELX software is widely used for refining crystal structures .
  • Isotopic labeling : Use 15N^{15}N-labeled glycine to distinguish nitro group vibrations in IR/Raman spectra.
  • Collaborative databases : Reference NIST Chemistry WebBook for standardized spectral libraries .

Q. What experimental design optimizes regioselective nitration in N-aryl glycine synthesis?

  • Temperature control : Maintain <10°C during nitration to minimize byproducts (e.g., dinitro derivatives).
  • Solvent selection : Use sulfuric acid/nitric acid mixtures for controlled nitration, as demonstrated in the synthesis of 5-(4-nitrophenyl)oxazole .
  • In situ monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes with nitroreductase activity) using AutoDock Vina.
  • QSAR studies : Correlate substituent positions (e.g., nitro at C2 vs. C4) with biological activity or solubility .
  • TD-DFT : Predict UV-Vis absorption spectra to assess photostability for applications in photodynamic therapy .

Methodological Considerations

  • Safety : Nitro compounds are potential mutagens. Follow protocols for handling explosive intermediates (e.g., avoid grinding dry powders) .
  • Data reproducibility : Document reaction conditions rigorously (e.g., humidity, light exposure) to address variability in yields .

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